

physical and chemical properties of 2,4-Di-O-methyl-D-glucose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Di-O-methyl-D-glucose

Cat. No.: B12701841

[Get Quote](#)

An In-depth Technical Guide to 2,4-Di-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Di-O-methyl-D-glucose**, a partially methylated monosaccharide of interest in carbohydrate chemistry and related fields. This document collates available data on its fundamental characteristics, synthesis, and spectroscopic profile, offering a valuable resource for researchers utilizing this compound in their work.

Core Physical and Chemical Properties

2,4-Di-O-methyl-D-glucose is a derivative of D-glucose with the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol .^[1] The selective methylation at positions 2 and 4 leaves hydroxyl groups at positions 3 and 6, influencing its chemical reactivity and physical properties.

Property	Value	Reference
Molecular Formula	C8H16O6	[1]
Molecular Weight	208.21 g/mol	[1]
CAS Number	19887-43-5	[1]
Melting Point	128 °C	[2]
Boiling Point	Data not available	
Solubility	Soluble in water, sparingly soluble in hot anisole and ethylene dichloride, and insoluble in benzene and petroleum ether. [3]	

Synthesis of 2,4-Di-O-methyl-D-glucose

A key method for the synthesis of **2,4-Di-O-methyl-D-glucose** was developed by J. W. Van Cleve and W. C. Schaefer in 1955. The synthesis involves a multi-step process starting from phenyl β -D-glucopyranoside.

Experimental Protocol: Synthesis of 2,4-Di-O-methyl-D-glucose

The synthesis can be broken down into three main stages:

- Preparation of Phenyl 6-O-trityl- β -D-glucopyranoside: This step involves the selective protection of the primary hydroxyl group at the C6 position of phenyl β -D-glucopyranoside using trityl chloride.
- Partial Methylation and Detritylation: The protected glucoside is then partially methylated, followed by the removal of the trityl protecting group to yield phenyl 2,4-di-O-methyl- β -D-glucoside.[\[3\]](#)
- Hydrolysis: The final step is the acid-catalyzed hydrolysis of the glycosidic bond of phenyl 2,4-di-O-methyl- β -D-glucoside to yield the free reducing sugar, **2,4-Di-O-methyl-D-glucose**.

[3]

[Click to download full resolution via product page](#)**Synthesis workflow for 2,4-Di-O-methyl-D-glucose.**

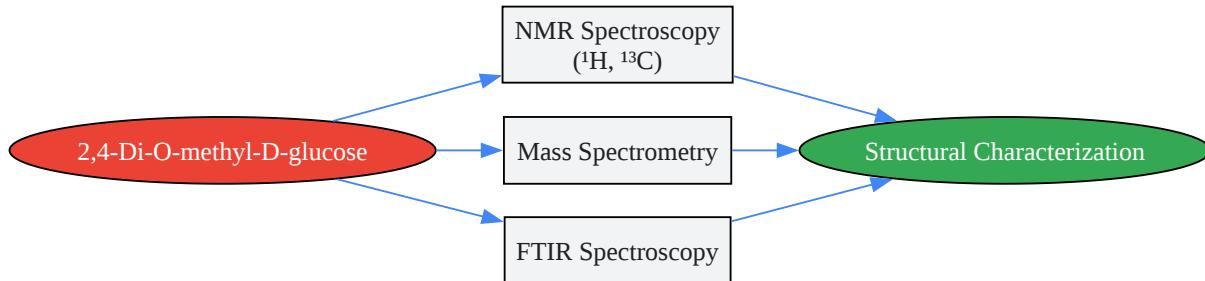
Spectroscopic Data

Detailed spectroscopic data for **2,4-Di-O-methyl-D-glucose** is not readily available in the public domain. However, based on the known principles of NMR, Mass Spectrometry, and FTIR for carbohydrates, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the two methoxy groups, the anomeric proton (which will exist as two signals for the α and β anomers in solution), and the protons on the glucose ring. The chemical shifts of the ring protons will be influenced by the presence of the methyl groups.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the six carbons of the glucose ring and the two methyl carbons. The chemical shifts of C2 and C4 will be significantly affected by the methylation.


Mass Spectrometry (MS)

Mass spectrometry of partially methylated monosaccharides is a standard technique for the structural analysis of carbohydrates.^{[4][5][6][7][8]} The fragmentation pattern of **2,4-Di-O-methyl-D-glucose** under electron ionization would be expected to show characteristic losses of methoxy groups and fragments arising from the cleavage of the pyranose ring.

Infrared (IR) Spectroscopy

The FTIR spectrum of **2,4-Di-O-methyl-D-glucose** will exhibit characteristic absorption bands for the remaining hydroxyl (O-H) groups, C-H stretching from the alkyl and methoxy groups,

and C-O stretching vibrations. The "fingerprint" region will be unique to its specific methylation pattern.

[Click to download full resolution via product page](#)

General analytical workflow for the characterization of **2,4-Di-O-methyl-D-glucose**.

Biological Activity and Applications

Currently, there is limited specific information available in the scientific literature regarding the biological activity, signaling pathways, or direct applications of **2,4-Di-O-methyl-D-glucose** in drug development. However, partially methylated sugars are crucial tools in glycobiology. They are often used as standards in methylation analysis for the structural elucidation of complex carbohydrates, such as polysaccharides and glycoproteins. The specific methylation pattern of **2,4-Di-O-methyl-D-glucose** makes it a valuable reference compound for identifying 1,3,6-linked glucose residues in such analyses.

Further research is warranted to explore the potential biological effects of this compound, for instance, as a competitive inhibitor of glucose transporters or as a substrate for specific glycosyltransferases, which could open avenues for its use in drug development and as a probe for studying carbohydrate metabolism.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of **2,4-Di-O-methyl-D-glucose**. While foundational data on its synthesis and basic characteristics are established, there is a clear opportunity for further research to fully elucidate its detailed spectroscopic profile and to investigate its potential biological

activities and applications. The methodologies and data presented herein provide a solid starting point for researchers and scientists working with this specific methylated monosaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Di-O-methyl-D-glucose | C8H16O6 | CID 14259032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Di-O-methyl-D-glucose | 19887-43-5 | MD28997 [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ast.uga.edu [ast.uga.edu]
- 6. Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permetylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2,4-Di-O-methyl-D-glucose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12701841#physical-and-chemical-properties-of-2-4-di-o-methyl-d-glucose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com